2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene
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Overview
Description
2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene is an organic compound with the molecular formula C10H10F3IO2. This compound is characterized by the presence of iodine, methoxyethoxy, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene typically involves the iodination of a benzene derivative followed by the introduction of methoxyethoxy and trifluoromethyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzene ring. Subsequent reactions with methoxyethanol and trifluoromethylating agents complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxyethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(2-methoxyethoxy)benzene: Similar structure but lacks the trifluoromethyl group.
2-Iodo-1-(2-methoxyethoxy)-4-methylbenzene: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the synthesis of molecules with specific reactivity and biological activity.
Properties
IUPAC Name |
2-iodo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCWSPCYUKICAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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